Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Description

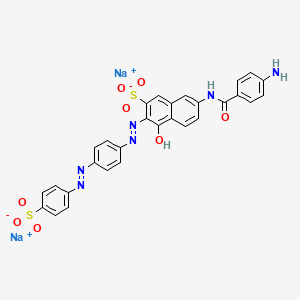

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate (CAS No. 2610-11-9), commonly known as Direct Red 81 (DR81), is a diazo-sulfonated dye with the empirical formula C₂₉H₁₉N₅Na₂O₈S₂ . It features two azo (-N=N-) groups, a benzoylamino substituent, and sulfonate (-SO₃⁻) groups, which confer water solubility and affinity for cellulose-based textiles. DR81 is extensively used in the textile industry but poses environmental challenges due to its resistance to degradation . Recent studies highlight its biodegradation by bacterial strains such as Bacillus sp. DMS2, which cleave azo bonds into less toxic aromatic amines .

Properties

CAS No. |

5938-85-2 |

|---|---|

Molecular Formula |

C29H20N6Na2O8S2 |

Molecular Weight |

690.6 g/mol |

IUPAC Name |

disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C29H22N6O8S2.2Na/c30-19-3-1-17(2-4-19)29(37)31-23-11-14-25-18(15-23)16-26(45(41,42)43)27(28(25)36)35-34-21-7-5-20(6-8-21)32-33-22-9-12-24(13-10-22)44(38,39)40;;/h1-16,36H,30H2,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

QKXHVVHWIWQWCB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Preparation of 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | Amide formation between 7-amino-4-hydroxynaphthalene-2-sulfonic acid and 4-aminobenzoyl chloride or equivalent |

| 2 | Synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (diazo component) | Diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline derivative under acidic conditions |

| 3 | Diazo coupling reaction | Coupling of the above two intermediates in alkaline medium to form the bis-azo linkage |

| 4 | Neutralization and salt formation | Conversion to disodium salt by neutralization with sodium hydroxide to improve solubility and stability |

Reaction Conditions and Notes

- Diazotization typically involves sodium nitrite (NaNO2) in acidic aqueous medium at low temperatures (0–5 °C) to form the diazonium salt.

- Coupling reaction is conducted in mildly alkaline conditions (pH ~8-10) to facilitate nucleophilic attack by the aromatic amine on the diazonium salt.

- The final product is isolated as a disodium salt, enhancing water solubility, which is crucial for dye applications.

- The compound exhibits color changes depending on pH and solvents, indicating its azo chromophore sensitivity.

Physicochemical Properties Relevant to Preparation

Research Findings and Industrial Notes

- The diazo coupling method is the most efficient and widely used preparation technique due to its specificity and ability to produce stable azo linkages.

- The presence of sulphonate groups in the compound enhances water solubility and dye affinity, which is critical for textile applications.

- The compound’s stability under various pH conditions is moderate; thus, the preparation process requires careful pH control to avoid unwanted side reactions or precipitation.

- Environmental and health considerations are typical of azo dyes: potential persistence and carcinogenicity concerns necessitate controlled synthesis and handling protocols.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid; 4-((4-aminophenyl)diazenyl)benzenesulfonic acid |

| Key reaction type | Diazo coupling reaction |

| Reaction medium | Acidic for diazotization; alkaline for coupling |

| Temperature range | 0–5 °C for diazotization; room temperature for coupling |

| Product isolation | Neutralization to disodium salt; filtration and drying |

| Yield and purity | High yield typical; purity depends on careful pH and temperature control |

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds in the molecule can undergo reversible cleavage and reformation, allowing it to interact with different molecular targets. The sulphonate groups enhance its solubility and facilitate its interaction with aqueous environments.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DR81 with five structurally related azo dyes:

Key Research Findings

Biodegradability: DR81 undergoes partial degradation by bacterial consortia, producing sulfonated aromatic amines . Compounds with nitro groups (e.g., CAS 70210-24-1) are more recalcitrant due to the electron-withdrawing nature of -NO₂, which stabilizes the azo bond . Amino-substituted analogues (e.g., CAS 56405-32-4) may exhibit faster degradation but higher toxicity if aromatic amines are released .

Toxicity: DR81's breakdown products include 4-aminobenzoic acid, which is less toxic than nitroaromatic amines .

Application Performance :

- DR81’s dual azo groups and sulfonates provide strong binding to cellulose, making it ideal for textiles .

- Methoxy-substituted analogues (e.g., CAS 6470-23-1) show improved lightfastness due to electron-donating -OCH₃ groups .

- Tetrasodium salts (e.g., CAS 2602-46-2) exhibit enhanced water solubility but weaker fabric affinity .

Environmental and Industrial Considerations

- Synthesis Complexity: DR81’s synthesis involves sequential diazotization and coupling, while mono-azo dyes (e.g., CAS 2783-94-0) require fewer steps .

Biological Activity

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as Direct Red 117, is a synthetic azo dye with diverse applications in biology and industrial processes. This article explores its biological activity, preparation methods, and potential applications based on recent research findings.

Chemical Composition and Properties

The compound has the following chemical properties:

- Molecular Formula : C29H20N6Na2O8S2

- Molecular Weight : 690.61404 g/mol

- CAS Number : 5938-85-2

The structure features multiple functional groups, including sulfonate and amino groups, which enhance its solubility and reactivity in biological systems.

Preparation Methods

The synthesis of this compound involves several key steps:

- Diazotization : Formation of a diazonium salt from 4-aminobenzoyl chloride.

- Coupling Reaction : The diazonium salt is coupled with 4-hydroxy-3-aminonaphthalene-2-sulphonic acid to form an azo compound.

- Sulphonation : Introduction of sulfonate groups to improve water solubility.

These methods are crucial for producing high-purity compounds suitable for biological applications.

This compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can help mitigate oxidative stress in cells.

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties against various bacteria and fungi, making it a candidate for use in pharmaceuticals .

- Staining Agent : It is widely used in histology and microbiology as a staining agent due to its affinity for specific cellular components, aiding in the visualization of tissues under a microscope.

Case Studies

Several studies have highlighted the biological applications of this compound:

- Cancer Research : Research has indicated that azo dyes can influence cell proliferation. A study demonstrated that Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-(sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate could inhibit the growth of certain cancer cell lines through apoptosis induction.

- Microbial Production : The compound has been evaluated for its potential in microbial synthesis pathways, showing promise in eco-friendly production methods for anthranilate derivatives .

Applications in Industry and Medicine

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-(sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is utilized in various sectors:

| Application Area | Description |

|---|---|

| Textile Industry | Used as a dye due to its vibrant color and stability under various conditions. |

| Biological Staining | Employed in microscopy for highlighting cellular structures. |

| Pharmaceuticals | Investigated for drug delivery systems and as a potential therapeutic agent due to its biological activity. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization can be achieved by systematically varying reaction parameters such as pH, temperature, and stoichiometric ratios of precursors (e.g., diazonium salts and naphthalene derivatives). For example, controlling the azo-coupling reaction at 0–5°C and pH 8–9 minimizes side reactions and enhances regioselectivity. Monitoring intermediates via UV-Vis spectroscopy (e.g., tracking λmax at 450–500 nm for azo bond formation) ensures reaction progress . Purification via ion-exchange chromatography or fractional precipitation improves purity.

Q. How can researchers structurally characterize the compound’s azo and sulfonate functional groups?

- Methodological Answer : Use a combination of FT-IR (to identify sulfonate S=O stretches at 1040–1220 cm⁻¹ and azo N=N stretches at 1380–1520 cm⁻¹) and <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aromatic protons and confirm substitution patterns). Mass spectrometry (ESI-MS) can validate the molecular weight (e.g., [M–2Na]<sup>2−</sup> ion). X-ray crystallography may resolve stereochemical ambiguities in the naphthalene backbone .

Q. What methods are suitable for assessing the compound’s solubility in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests using a gravimetric approach: dissolve the compound in buffered solutions (pH 2–12) or polar aprotic solvents (e.g., DMSO) at 25°C. Measure saturation points via UV-Vis absorbance calibration curves. High solubility in water (>100 mg/mL) is expected due to the disodium sulfonate groups, while organic solvent compatibility can be tested using Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound’s metal complexes?

- Methodological Answer : Discrepancies in metal-ligand coordination studies (e.g., conflicting λmax values) may arise from solvent polarity or counterion effects. Standardize experimental conditions (e.g., 0.1 M NaCl to stabilize ionic strength) and employ complementary techniques:

- Electronic Spectroscopy : Compare charge-transfer bands (e.g., d-d transitions for transition metals).

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu<sup>II</sup> complexes).

- DFT Calculations : Model electronic transitions to validate experimental data .

Q. What experimental designs are recommended to study the compound’s stability under photolytic or oxidative conditions?

- Methodological Answer :

- Photostability : Expose the compound to UV-A/UV-B light (310–400 nm) in a photoreactor. Monitor degradation kinetics via HPLC (C18 column, 0.1% TFA/ACN gradient) and identify photoproducts using LC-MS.

- Oxidative Stability : Treat with H2O2 or Fenton’s reagent. Quantify sulfonate group oxidation via ion chromatography. Control pH (e.g., pH 7.4 for physiological relevance) and temperature .

Q. How can the compound’s interaction with biomolecules (e.g., proteins or DNA) be systematically investigated?

- Methodological Answer :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity.

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation.

- Molecular Dynamics Simulations : Model binding modes using software like GROMACS, guided by crystallographic data of similar azo dyes .

Analytical Techniques Comparison Table

Notes

- Contradiction Handling : When conflicting data arise (e.g., solubility in organic solvents), replicate experiments under standardized conditions and cross-validate with computational models .

- Ethical Considerations : Adhere to institutional guidelines for handling reactive intermediates (e.g., diazonium salts) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.